N-(2,4-difluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-25-16-8-10-23(11-9-16)15-5-2-13(3-6-15)19(24)22-18-7-4-14(20)12-17(18)21/h2-7,12,16H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIDJFBOMFQWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of 2,4-difluoroaniline: This intermediate is prepared by the selective fluorination of aniline.
Synthesis of 4-methoxypiperidine: This involves the methoxylation of piperidine.
Coupling Reaction: The final step involves coupling 2,4-difluoroaniline with 4-methoxypiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological targets, and distinguishing features:
Key Structural and Pharmacological Comparisons
Core Scaffold :
- The target compound and PC945 share a benzamide core but differ in heterocyclic substitutions. PC945 incorporates a triazole and piperazine ring, critical for antifungal activity via CYP51A1 inhibition . The target’s methoxypiperidine group may favor CNS penetration compared to PC945’s piperazine, which is optimized for pulmonary retention.
Fluorine Substitutions :
- Both the target compound and PC945 utilize fluorine atoms (2,4-difluorophenyl) to enhance metabolic stability and target binding. In contrast, capmatinib employs fluorine to improve kinase selectivity .
Therapeutic Potential: Antifungal Activity: PC945’s triazole moiety is essential for CYP51A1 inhibition, a mechanism absent in the target compound. However, the target’s methoxypiperidine may offer advantages in solubility for systemic applications . Cancer Targets: Capmatinib and Compound 7 () demonstrate benzamide versatility in oncology.
Synthetic Complexity :
- PC945 requires multi-step synthesis for triazole and piperazine incorporation, while the target compound’s methoxypiperidine may simplify synthesis compared to capmatinib’s imidazo-triazine core .
Physicochemical and ADMET Properties
- Lipophilicity : The target compound’s logP is likely lower than PC945 (cLogP ~5.2) due to the methoxy group, improving aqueous solubility .
- Metabolism : Fluorine atoms reduce oxidative metabolism, a trait shared with NGB 2904, which shows CYP3A-mediated clearance .
- Toxicity : Benzamide derivatives like Compound 7 exhibit low cytotoxicity, a favorable trait for the target compound if optimized for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
